N-(2-methylphenyl)-3-cyclohexene-1-carboxamide
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Overview
Description
N-(2-methylphenyl)-3-cyclohexene-1-carboxamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclohexene ring attached to a carboxamide group, with a 2-methylphenyl substituent on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)-3-cyclohexene-1-carboxamide can be achieved through the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4). The reaction involves the reduction of the isoindole dione to form the desired carboxamide derivative . Bromination and epoxidation reactions can also be performed on the resulting compound to obtain substituted bicyclic lactone derivatives .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: N-(2-methylphenyl)-3-cyclohexene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield different amide derivatives.
Substitution: Substitution reactions, such as bromination and epoxidation, can introduce new functional groups to the cyclohexene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.
Substitution: Bromine (Br2) and epoxidizing agents are used for substitution reactions.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Various amide derivatives.
Substitution: Substituted bicyclic lactone compounds.
Scientific Research Applications
N-(2-methylphenyl)-3-cyclohexene-1-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-3-cyclohexene-1-carboxamide involves its interaction with molecular targets such as glycosidases. These enzymes facilitate the hydrolytic cleavage of glycosidic bonds, and the compound acts as an inhibitor by mimicking the substrate, transition state, or enzyme reaction product . This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects in treating metabolic disorders and other diseases .
Comparison with Similar Compounds
- N-[(2-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide
- N-methyl-N-[(2-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide
Comparison: N-(2-methylphenyl)-3-cyclohexene-1-carboxamide is unique due to its specific substitution pattern and the presence of a cyclohexene ringSimilar compounds, such as N-[(2-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide, may have different substitution patterns and functional groups, leading to variations in their chemical properties and biological activities .
Properties
Molecular Formula |
C14H17NO |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide |
InChI |
InChI=1S/C14H17NO/c1-11-7-5-6-10-13(11)15-14(16)12-8-3-2-4-9-12/h2-3,5-7,10,12H,4,8-9H2,1H3,(H,15,16) |
InChI Key |
NKADKNHXAMMVBX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2CCC=CC2 |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCC=CC2 |
Origin of Product |
United States |
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